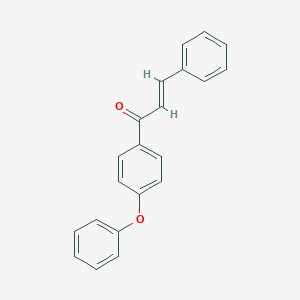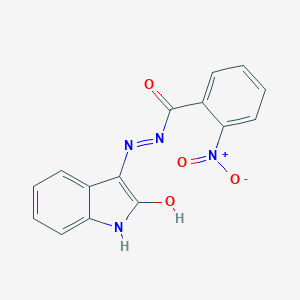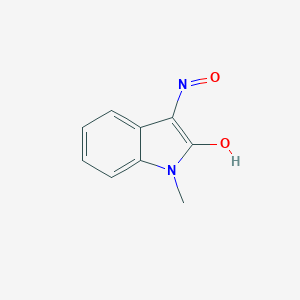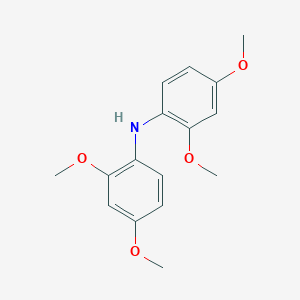
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline, also known as Veratrole, is an organic compound that belongs to the group of aniline derivatives. It is a white crystalline powder that has a molecular weight of 243.29 g/mol. Veratrole has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is not well understood. However, studies suggest that it may act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline may also act as an antioxidant and protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been shown to have various biochemical and physiological effects. Studies suggest that N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has an analgesic effect and may be useful in the treatment of pain. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been shown to have antitumor activity and may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has several advantages for laboratory experiments. It is readily available, easy to synthesize, and relatively inexpensive. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is also stable under standard laboratory conditions and can be stored for an extended period. However, N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has some limitations for laboratory experiments. It is toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline. One potential direction is to investigate the potential use of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline in the treatment of cancer. Further studies are also needed to understand the mechanism of action of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline and its potential side effects.
Conclusion:
In conclusion, N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is an organic compound that has been studied for its potential use in various scientific research applications. It is readily available, easy to synthesize, and relatively inexpensive. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has several biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor activity. While N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has some limitations for laboratory experiments, it has several potential future directions for study, including its use in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline can be synthesized through a simple reaction between aniline and veratraldehyde. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been studied for its potential use in various scientific research applications. One of the significant applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
7093-78-9 |
|---|---|
Produktname |
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline |
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2,4-dimethoxyaniline |
InChI |
InChI=1S/C16H19NO4/c1-18-11-5-7-13(15(9-11)20-3)17-14-8-6-12(19-2)10-16(14)21-4/h5-10,17H,1-4H3 |
InChI-Schlüssel |
SOMRPPKYBOJTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



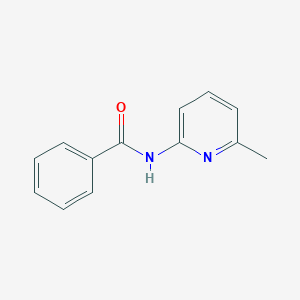
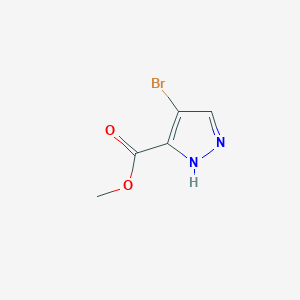
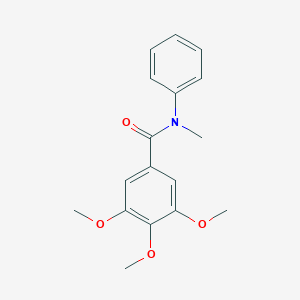

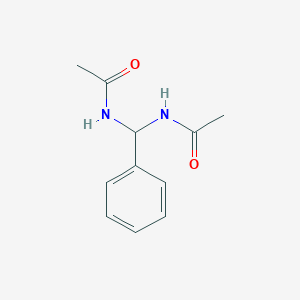
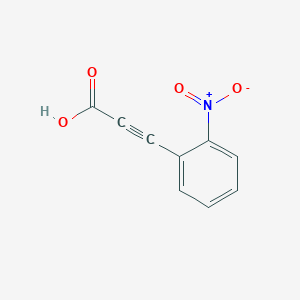
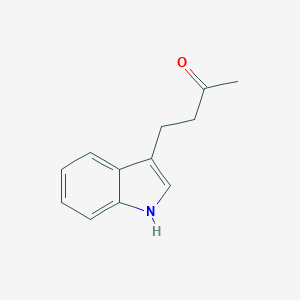
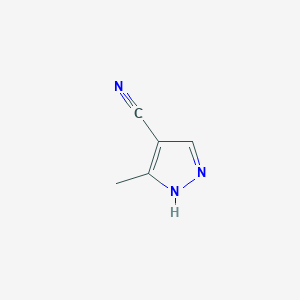
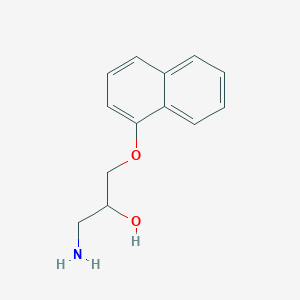
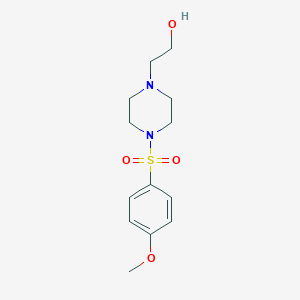
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
